Prolonged Intracellular Half-Life of Penciclovir Triphosphate Enables Sustained Viral Suppression Relative to Acyclovir
Penciclovir sodium's active metabolite, penciclovir triphosphate, demonstrates a significantly longer intracellular half-life than acyclovir triphosphate in HSV-infected cells, providing a quantifiable basis for prolonged antiviral effect after drug removal [1]. In HSV-1-infected MRC-5 cells, the intracellular half-life of penciclovir triphosphate is approximately 10 hours, whereas acyclovir triphosphate has a half-life of approximately 0.7 hours [1]. This difference is also observed in HSV-2-infected cells, with penciclovir triphosphate having a half-life of 20 hours compared to 1 hour for acyclovir triphosphate [2].
| Evidence Dimension | Intracellular half-life of active triphosphate metabolite |
|---|---|
| Target Compound Data | 10 hours (HSV-1), 20 hours (HSV-2) |
| Comparator Or Baseline | Acyclovir triphosphate: 0.7 hour (HSV-1), 1 hour (HSV-2) |
| Quantified Difference | Approximately 14-fold longer in HSV-1; 20-fold longer in HSV-2 |
| Conditions | MRC-5 cells infected with HSV-1 or HSV-2, measured after drug removal |
Why This Matters
This prolonged intracellular half-life directly translates to sustained viral DNA synthesis inhibition even after brief drug exposure, making penciclovir sodium the compound of choice for applications requiring infrequent or short-duration application, such as topical formulations for recurrent herpes labialis.
- [1] Earnshaw DL, Bacon TH, Darlison SJ, Edmonds K, Perkins RM, Vere Hodge RA. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus. Antimicrobial Agents and Chemotherapy. 1992;36(12):2747-2757. View Source
- [2] Penciclovir (Torrent Pharmaceuticals Limited): FDA Package Insert. View Source
